molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No. B1278641
Key on ui cas rn: 162364-72-9
M. Wt: 300.74 g/mol
InChI Key: LBGIYCBNJBHZSZ-UHFFFAOYSA-N
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Patent
US06849625B2

Procedure details

A mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (35 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times. The residue was dissolved in N-methylpyrrolidin-2-one (250 ml) to give a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[NH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:24])=O>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:24])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(NC=NC2=C1)=O)OC
Name
Quantity
440 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene three times
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in N-methylpyrrolidin-2-one (250 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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